physicochemical properties of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid
physicochemical properties of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid
This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel heterocyclic compound, 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the critical theoretical considerations and the robust, field-proven experimental protocols necessary for its complete characterization. The methodologies described herein are fundamental to drug discovery and development, providing the foundation for understanding a compound's behavior from initial screening to formulation.
Molecular Structure and Core Attributes
A molecule's identity and, by extension, its physical and biological properties, are dictated by its structure. 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid is a substituted pyrazole, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms.
The key structural features that will govern its physicochemical profile are:
-
Pyrazole Core: An aromatic heterocyclic scaffold.
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Carboxylic Acid (-COOH) at C3: The primary acidic functional group, which will ionize at relevant physiological pH.
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Nitro Group (-NO₂) at C5: A potent electron-withdrawing group that will significantly influence the acidity of the carboxylic acid and the overall electron distribution of the ring.
-
2,2-Difluoroethyl Group (-CH₂CHF₂) at N1: A fluorinated alkyl substituent that will increase lipophilicity and may impact metabolic stability.
Caption: Chemical structure of 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid.
Table 1: Core Molecular Attributes
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅F₂N₃O₄ | Calculated |
| Molecular Weight | 237.12 g/mol | Calculated |
| IUPAC Name | 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole-3-carboxylic acid | IUPAC Nomenclature |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is a measure of the acidity of a compound. For a drug candidate, it is arguably one of the most critical physicochemical parameters, as it dictates the extent of ionization at a given pH.[1] This ionization state profoundly influences solubility, permeability, protein binding, and interaction with biological targets.[2]
Given the structure, the carboxylic acid is the most acidic proton. The presence of the strongly electron-withdrawing nitro group on the pyrazole ring is expected to significantly lower the pKa of the carboxylic acid, making it a stronger acid than a typical alkyl carboxylic acid.
Recommended Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[3] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base, like NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[4]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water. A typical starting concentration is around 1 mM.[4]
-
Initial Acidification: Adjust the initial pH of the sample solution to be approximately 2 pH units below the expected pKa (e.g., to pH 1.8-2.0) using a standardized strong acid (e.g., 0.1 M HCl).[4] This ensures the analyte is fully protonated at the start of the titration.
-
Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[4]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. This point can be precisely identified from the inflection point of the titration curve, often determined using the first or second derivative of the plot.[3]
Caption: Workflow for pKa determination via potentiometric titration.
Alternative Method: UV-Visible Spectrophotometry
This method is useful for compounds possessing a chromophore whose absorbance spectrum changes with ionization state.[5] It requires measuring the absorbance of the compound in a series of buffers across a wide pH range. The pKa is then calculated by fitting the absorbance data to the Henderson-Hasselbalch equation. This technique is particularly advantageous as it can be performed on very small sample quantities in a high-throughput 96-well plate format.[5]
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] It is commonly expressed as the logarithm of the partition coefficient (logP), which is the ratio of the concentration of the neutral compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7]
-
High logP (>5): Indicates high lipophilicity, which can lead to poor aqueous solubility, sequestration in fatty tissues, and potential toxicity.[8]
-
Low logP (<0): Indicates high hydrophilicity, which may result in poor absorption across lipid membranes.
-
Optimal Range: For oral drugs, a logP value below 5 is generally desirable.[8] A value around 2 is often considered ideal for CNS-targeting drugs.[6][7]
The difluoroethyl group on 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid will contribute significantly to its lipophilicity.
Recommended Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional "gold standard" for logP determination due to its direct measurement of partitioning.[5]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This pre-saturation is a critical step to prevent volume changes during the experiment.
-
Partitioning: Add a known amount of the test compound to a flask containing a known volume of the pre-saturated n-octanol and pre-saturated buffer.
-
Equilibration: Seal the flask and shake it vigorously for a sufficient period (e.g., several hours) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Caption: Workflow for logP determination via the shake-flask method.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental property that affects a compound's absorption from the gastrointestinal tract and its suitability for formulation in intravenous dosing solutions.[9] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and unreliable results in biological assays.[10]
Two types of solubility are commonly measured:
-
Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. It is a high-throughput measurement often used in early discovery but can overestimate true solubility.[10][11]
-
Thermodynamic Solubility: The true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound. This is a more time-consuming but more accurate and relevant measure for formulation development.[12][13]
Recommended Experimental Protocol: Thermodynamic Shake-Flask Solubility
This method determines the equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[13]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).[14] It is essential to ensure undissolved solid remains to guarantee saturation.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm pore size).[11]
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[13][15] A standard curve prepared from known concentrations of the compound is used for accurate quantification.
-
Reporting: The solubility is reported in units of µg/mL or µM. A desirable goal for drug discovery compounds is often >60 µg/mL.[9]
Summary of Physicochemical Profile
Table 2: Physicochemical Characterization Plan for 1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid
| Parameter | Importance in Drug Discovery | Recommended Determination Method | Expected Characteristics Based on Structure |
|---|---|---|---|
| pKa | Governs ionization, impacting solubility, permeability, and target binding.[1] | Potentiometric Titration | Expected to be a moderately strong acid due to the carboxylic acid functional group and the potent electron-withdrawing effect of the C5-nitro group. |
| logP | Indicates lipophilicity, which is critical for membrane passage and ADME properties.[6] | Shake-Flask Method | The difluoroethyl group will increase lipophilicity. The overall value will depend on the balance between this group and the polar carboxylic acid and nitro groups. |
| logD at pH 7.4 | The effective lipophilicity at physiological pH, accounting for ionization. | Calculated from pKa and logP | Since the compound is expected to be significantly ionized at pH 7.4, the logD will be considerably lower than the logP. |
| Aqueous Solubility | A fundamental requirement for absorption and formulation; low solubility can terminate development.[9][10] | Thermodynamic Shake-Flask | Solubility will be highly pH-dependent. At low pH, the neutral form will likely have low solubility. As pH increases above the pKa, the formation of the carboxylate salt will significantly increase solubility. |
References
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. Retrieved from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
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Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI. Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
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Bharate, S. B., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Retrieved from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]
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Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 19). IEEE Xplore. Retrieved from [Link]
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Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]
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In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
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Determination of pKa values of active pharmaceutical ingredients. (n.d.). Researcher.Life. Retrieved from [Link]
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Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022, May 27). University of East Anglia Research Portal. Retrieved from [Link]
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Maurin, M. B., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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